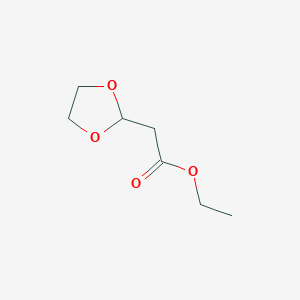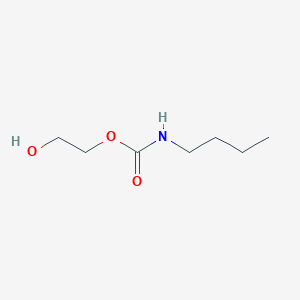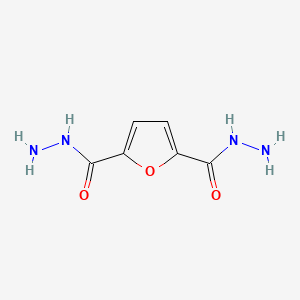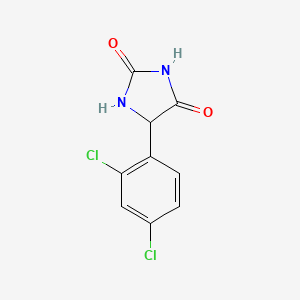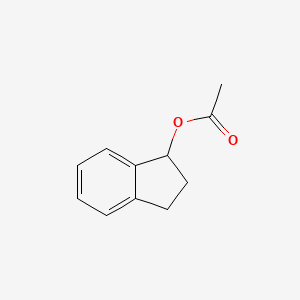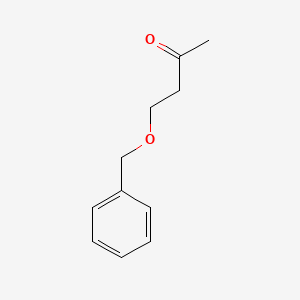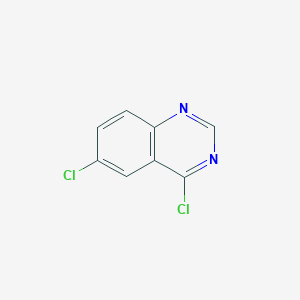
4,6-Dichlorchinazolin
Übersicht
Beschreibung
4,6-Dichloroquinazoline is a heterocyclic organic compound with the linear formula C8H4Cl2N2 . It has a molecular weight of 199.04 .
Synthesis Analysis
The synthesis of 4,6-Dichloroquinazoline and its derivatives has been a subject of interest in various studies . One method involves the heterocyclization of o-aminobenzylamines, reductive cyclization of N-acyl-o-nitrobenzylamine derivatives, reduction of the quinazoline ring, and amination of the respective benzoxazines . Other methods include intramolecular cyclization of amidines containing aryl substituents in polyphosphoric acid, syntheses of 4-substituted 3,4-dihydroquinazolines by selective addition of nucleophilic reagents at the N(3)–C(4) bond of the quinazoline ring .
Molecular Structure Analysis
The molecular structure of 4,6-Dichloroquinazoline is represented by the linear formula C8H4Cl2N2 . The molecular weight of this compound is 199.04 .
Physical And Chemical Properties Analysis
4,6-Dichloroquinazoline has a melting point of 155-156 °C . Its density is predicted to be 1.486±0.06 g/cm3 . The compound should be stored under inert gas (nitrogen or Argon) at 2-8°C .
Wissenschaftliche Forschungsanwendungen
Metall-katalysierte Kreuzkupplungsreaktionen
4,6-Dichlorchinazolin: ist ein wertvolles synthetisches Zwischenprodukt in metall-katalysierten Kreuzkupplungsreaktionen. Diese Reaktionen sind entscheidend für die Bildung von Kohlenstoff-Kohlenstoff- und Kohlenstoff-Heteroatombindungen, was zu neuartigen polysubstituierten Derivaten führt. So kann es beispielsweise die Kumada-, Stille-, Negishi-, Sonogashira-, Suzuki-Miyaura- und Heck-Kreuzkupplungsreaktionen eingehen .
Pharmazeutische Anwendungen
Derivate von This compound wurden als signifikant pharmazeutisch wirksam befunden. So sind beispielsweise bestimmte Chinazolin-4(3H)-one Antagonisten für den Ghrelin-Rezeptor und den Vasopressin-V1b-Rezeptor, die potenzielle Zielmoleküle für die Behandlung von Stoffwechselstörungen und stressbedingten Krankheiten sind .
Krebsforschung
In der Krebsforschung wirken This compound-Derivate wie Lapatinib, ein 6-Heteroaryl-substituiertes 4-Anilinochinazolin, als duale Tyrosinkinase-Inhibitoren. Sie zielen auf EGFR und HER2 ab und hemmen die Proliferation von Brustkrebszellen .
Aurora A-Kinase-Inhibition
Die Verbindung dient auch als Vorläufer für selektive Inhibitoren der Aurora A-Kinase, ein Enzym, das an der Regulation der Mitose beteiligt ist. Die Hemmung von Aurora A ist eine vielversprechende Strategie für die Krebstherapie .
Angiogeneseninhibition
Ein weiteres Derivat, CP-724,714, wird untersucht wegen seiner Rolle als ErbB2-Angiogeneseninhibitor. Dies hat potenzielle Anwendungen bei der Behandlung von Brust-, Eierstock- und anderen Krebsarten .
Synthese neuer Derivate
Eine selektive Monoalkinylierung von This compound kann mit Hilfe von metallkatalysierten Reaktionen erreicht werden, um C-4-substituierte Produkte zu erhalten. Diese Methode ist entscheidend für die Synthese neuer Derivate mit potenziellen biologischen Aktivitäten .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Quinazoline derivatives, a class of compounds to which 4,6-dichloroquinazoline belongs, have been reported to exhibit a broad spectrum of biological activities, including antimicrobial, antimalarial, anticonvulsant, anticancer, and anti-inflammatory effects .
Mode of Action
Quinazoline derivatives have been shown to interact with various targets, leading to a range of biological effects . For instance, some quinazoline derivatives inhibit the action of heme polymerase in malarial trophozoites, preventing the conversion of heme to hemazoin .
Biochemical Pathways
Quinazoline derivatives have been associated with a variety of biochemical pathways, depending on their specific targets and modes of action .
Result of Action
Some quinazoline derivatives have been reported to exhibit antiproliferative activities against human cancer cell lines .
Eigenschaften
IUPAC Name |
4,6-dichloroquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2N2/c9-5-1-2-7-6(3-5)8(10)12-4-11-7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEBCOVKUVLFOGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10289021 | |
| Record name | 4,6-dichloroquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10289021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7253-22-7 | |
| Record name | 7253-22-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58591 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,6-dichloroquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10289021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,6-Dichloroquinazoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the typical reactions of 4,6-Dichloroquinazoline with nucleophiles?
A1: 4,6-Dichloroquinazoline readily undergoes nucleophilic aromatic substitution reactions due to the presence of two chlorine atoms which act as leaving groups. Research demonstrates its reactivity with various amines. For instance, it reacts with ethanolamine and 2-chloroethylethylamine, leading to the formation of substituted quinazoline derivatives []. In another study, researchers successfully synthesized a series of nitrogen mustards containing the quinazoline moiety by reacting 4,6-dichloroquinazoline with ethanolamine, diethanolamine, and N-bis (2-chloroethyl) amine hydrochloride []. These reactions highlight the versatility of 4,6-dichloroquinazoline as a precursor in organic synthesis.
Q2: Beyond simple amine substitutions, are there other reported reactions of 4,6-Dichloroquinazoline?
A2: Yes, research indicates that 4,6-Dichloroquinazoline can participate in reactions that lead to more complex structures. One example is its reaction with ethylenediamine. While the specific details of this interaction are not provided in the abstract, the research suggests a more intricate reaction pathway than simple nucleophilic substitution []. This finding suggests further exploration of 4,6-Dichloroquinazoline's reactivity could reveal new synthetic routes to diverse quinazoline derivatives.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

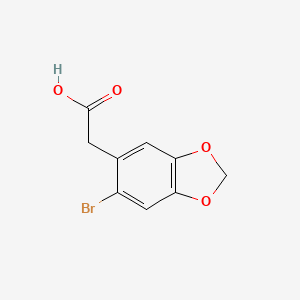
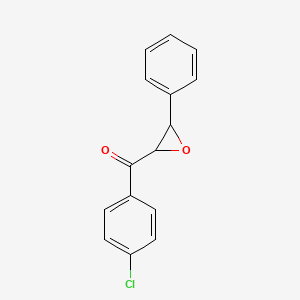

![2,4-Dichloro-6,7-dihydro-5h-cyclopenta[d]pyrimidine](/img/structure/B1330240.png)

